molecular formula C15H18N2O6S2 B2503777 1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034473-55-5

1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2503777
CAS RN: 2034473-55-5
M. Wt: 386.44
InChI Key: STOFSPDTWCVPRP-UHFFFAOYSA-N
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Description

The compound "1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione" is a complex molecule that appears to be related to various research efforts in synthesizing substituted pyrroles and azetidinones, which are of interest due to their potential biological activities. The papers provided discuss the synthesis and characterization of related compounds, which may shed light on the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related pyrrole and azetidinone derivatives has been explored in the provided papers. For instance, a gold(I)-catalyzed cascade reaction has been used to synthesize 2,5-disubstituted pyrroles from N-sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, which involves a cyclization/nucleophilic substitution/elimination mechanism . Another study describes the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which are obtained by reacting specific azetidin-2-one precursors with benzene sulfonyl chloride in the presence of pyridine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrrolidine-2,5-dione moiety, which is a lactam (β-lactam) ring, and an azetidine moiety, which is a four-membered nitrogen-containing ring. The presence of sulfonyl groups suggests potential sites for reactivity and interaction. The stereochemistry of such compounds is crucial, as demonstrated by the synthesis of diastereomerically and enantiomerically pure pyrrolidines from aziridin-1-ols, where a relay ring expansion preserves stereochemical fidelity . The asymmetric synthesis of 3-pyrrole substituted β-lactams also highlights the importance of chirality and the possibility of achieving high diastereoselectivity .

Chemical Reactions Analysis

The chemical reactivity of the compound likely involves the functional groups present in its structure. The sulfonyl groups could be reactive sites for nucleophilic substitution reactions, as seen in the synthesis of pyrazoline derivatives . The lactam ring is a common feature in β-lactam antibiotics and is known for its reactivity due to ring strain, which could be exploited in further chemical transformations. The papers do not directly address the reactivity of the exact compound , but they provide insights into the types of reactions that similar structures undergo.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of "this compound", they do offer data on related compounds. The antimicrobial activity of azetidin-2-one derivatives suggests potential biological relevance . The physical properties such as solubility, melting point, and stability would be influenced by the presence of sulfonyl and lactam groups, as well as the overall molecular rigidity due to the azetidine and pyrrolidine rings. The characterization of similar compounds typically involves spectroscopic methods like IR and NMR, which would also be applicable to the compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of azetidine and pyrrolidine derivatives, including those with sulfonyl groups, are a significant area of research. Such compounds are synthesized through various chemical reactions, characterized by spectroscopic methods, and explored for their potential biological activities. For example, the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives has been explored for antimicrobial activity, indicating the relevance of these structures in developing new antimicrobial agents (Shah et al., 2014). Additionally, derivatives of pyrrolidine-2,5-dione have been studied for their potential in synthesizing novel compounds with varied biological activities, showcasing the versatility of these frameworks in medicinal chemistry (Yadav et al., 2022).

Potential Biological Activities

Compounds structurally related to the specified chemical have been investigated for their biological activities. This includes studies on their antibacterial, antifungal, antimalarial, and antitubercular properties, demonstrating the broad spectrum of potential applications in addressing various infectious diseases (Haddad et al., 2015). The structural motifs present in these compounds, such as sulfonyl and azetidine groups, contribute significantly to their biological activity, suggesting similar potential for the compound .

Future Directions

The future directions in the research of this compound involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .

properties

IUPAC Name

1-[4-(3-ethylsulfonylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S2/c1-2-24(20,21)13-9-16(10-13)25(22,23)12-5-3-11(4-6-12)17-14(18)7-8-15(17)19/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOFSPDTWCVPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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